N-butyl Pentedrone (hydrochloride)
Description
N-butyl Pentedrone (hydrochloride) is a synthetic cathinone derivative, classified as a β-keto-amphetamine. Its molecular formula is C₁₅H₂₃NO·HCl, with a molecular weight of 269.8 g/mol . Structurally, it features a phenyl ring attached to a pentanone backbone, substituted with a sec-butylamino group (N-sec-butyl configuration) . It is typically supplied as a solid, soluble in polar solvents such as acetonitrile, DMSO, and methanol, and stored at -20°C to ensure stability .
Properties
Molecular Formula |
C15H24ClNO |
|---|---|
Molecular Weight |
269.81 g/mol |
IUPAC Name |
2-(butylamino)-1-phenylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-5-12-16-14(9-4-2)15(17)13-10-7-6-8-11-13;/h6-8,10-11,14,16H,3-5,9,12H2,1-2H3;1H |
InChI Key |
SXNZDQSNFWOODE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(CCC)C(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl Pentedrone (hydrochloride) typically involves the reaction of a substituted cathinone with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route involves:
Starting Material: A substituted cathinone.
Reagent: Butylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as methanol or acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production of N-butyl Pentedrone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Quality Control: Analytical techniques like GC-MS and LC-QTOF are employed to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl Pentedrone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the butylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
N-butyl Pentedrone (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cathinones.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic applications and its effects on the central nervous system.
Industry: Used in the development of new synthetic routes and the production of related compounds
Mechanism of Action
N-butyl Pentedrone (hydrochloride) acts as a norepinephrine-dopamine reuptake inhibitor. It prevents the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This mechanism is similar to that of methylphenidate, resulting in stimulant effects .
Comparison with Similar Compounds
Cathinones share a β-keto-phenethylamine core but differ in substituents, which critically influence their pharmacological and toxicological profiles. Below is a detailed comparison of N-butyl Pentedrone (hydrochloride) with structurally and pharmacologically related compounds:
Structural Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N-butyl Pentedrone (HCl) | C₁₅H₂₃NO·HCl | 269.8 | N-sec-butyl, phenyl, β-keto group |
| Pentylone (HCl) | C₁₆H₂₃NO₃·HCl | 313.8 | N-butyl, benzodioxol, β-keto group |
| Methylone (HCl) | C₁₁H₁₃NO₃·HCl | 247.7 | Methylamino, benzodioxol |
| α-PVP (HCl) | C₁₅H₂₁NO·HCl | 283.8 | Pyrrolidine, β-keto group |
| MDPV (HCl) | C₁₆H₂₁NO₃·HCl | 317.8 | Methylenedioxy, pyrrolidine |
Key Observations :
- N-butyl Pentedrone lacks the benzodioxol ring (present in pentylone and methylone), reducing its serotonergic activity compared to these analogs .
Pharmacological and Behavioral Effects
Evidence from rodent studies highlights differences in reinforcing effects and potency :
- N-butyl Pentedrone vs. Pentylone: Both compounds exhibit overlapping dose-effect functions in intravenous self-administration (IVSA) assays, but pentylone is ~2× less potent than pentedrone .
- N-butyl Pentedrone vs. Methylone : Methylone shows reduced efficacy (peak responding) compared to pentedrone, attributed to its stronger serotonin (5-HT) release vs. dopamine (DA) reuptake inhibition .
- N-butyl Pentedrone vs. α-PVP/α-PHP : α-PVP and α-PHP are 10–20× more potent reinforcers due to higher DAT (dopamine transporter) affinity and selectivity .
Neurochemical Mechanisms :
- N-butyl Pentedrone acts as a DA/norepinephrine reuptake inhibitor (similar to cocaine) but with weaker 5-HT effects compared to methylone or MDMA .
- In contrast, α-PVP and MDPV are pure reuptake inhibitors with negligible serotoninergic activity, leading to heightened stimulant effects .
Stability and Handling
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